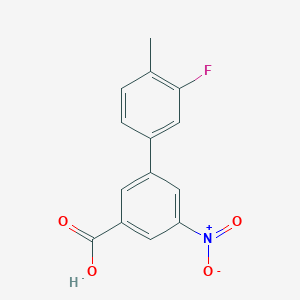![molecular formula C13H8F3NaO3S B1393837 Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-43-0](/img/structure/B1393837.png)
Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a sulfonate group at the 4-position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate typically involves the trifluoromethylation of biphenyl derivatives. One common method is the reaction of biphenyl-4-sulfonic acid with trifluoromethylating agents such as sodium trifluoromethanesulfinate in the presence of oxidizing agents like t-butyl hydroperoxide . The reaction proceeds through a radical mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild bases and solvents like acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products Formed: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Industry: It finds applications in the production of agrochemicals and materials science, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism by which sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate exerts its effects involves its interaction with molecular targets through its trifluoromethyl and sulfonate groups. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways . The trifluoromethyl group, in particular, is known for its ability to enhance binding affinity and selectivity in biological systems.
Comparaison Avec Des Composés Similaires
- Sodium trifluoromethanesulfinate
- Trifluoromethyltrimethylsilane
- Sodium trifluoroacetate
Comparison: Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler trifluoromethylated compounds . This structural feature enhances its utility in various applications, making it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
sodium;4-[3-(trifluoromethyl)phenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S.Na/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)20(17,18)19;/h1-8H,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJCODEJMDIOV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
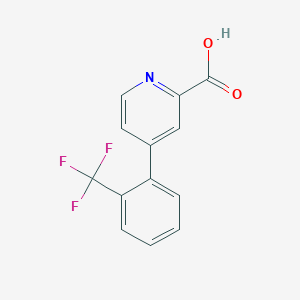
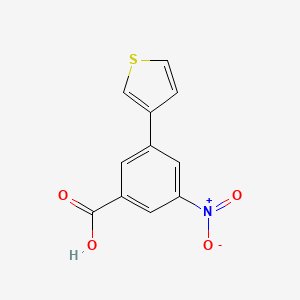
![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)

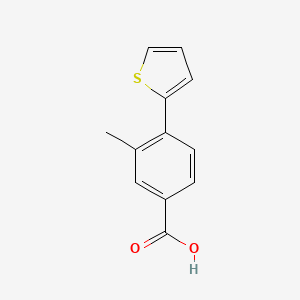
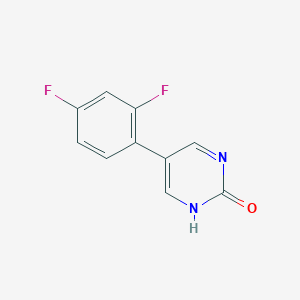
![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
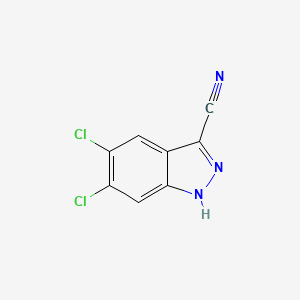
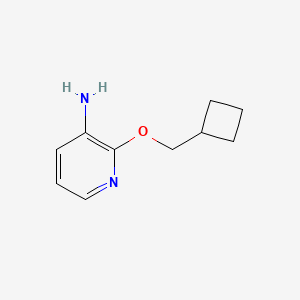
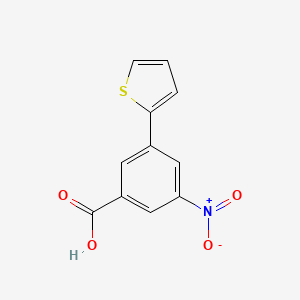
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
